molecular formula C35H49N9O10S B6354796 delta-Aminophalloin CAS No. 87876-22-0

delta-Aminophalloin

Cat. No.: B6354796
CAS No.: 87876-22-0
M. Wt: 787.9 g/mol
InChI Key: FFPGOXRWUARKTO-UHFFFAOYSA-N
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Description

Delta-Aminophalloin is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to interact with various biological systems, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta-Aminophalloin typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Delta-Aminophalloin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, where the compound gains electrons or hydrogen.

    Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Delta-Aminophalloin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or diagnostic agent.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which delta-Aminophalloin exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Delta-Aminophalloin can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other amino derivatives or compounds with similar functional groups

List of Similar Compounds

  • Aminophylline
  • Theophylline
  • Ethylenediamine derivatives

This compound stands out due to its specific structural features and the unique ways it interacts with biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

28-(3-amino-2-hydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N9O10S/c1-15-27(47)39-22-10-20-19-7-5-6-8-21(19)42-33(20)55-13-24(34(53)44-12-18(46)9-25(44)31(51)38-15)41-32(52)26(17(3)45)43-28(48)16(2)37-30(50)23(40-29(22)49)11-35(4,54)14-36/h5-8,15-18,22-26,42,45-46,54H,9-14,36H2,1-4H3,(H,37,50)(H,38,51)(H,39,47)(H,40,49)(H,41,52)(H,43,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPGOXRWUARKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CN)O)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87876-22-0
Record name Phalloidin, 7-(5-amino-4-hydroxy-L-leucine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087876220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87876-22-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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